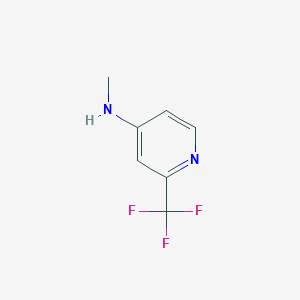
4-Pyridinamine, N-methyl-2-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinamine, N-methyl-2-(trifluoromethyl)- is a fluorinated pyridine derivative. This compound features a pyridine ring substituted with an amine group at the 4-position, a methyl group at the nitrogen atom, and a trifluoromethyl group at the 2-position. The presence of the trifluoromethyl group imparts unique physical and chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of 4-iodopyridine using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate . The reaction is often carried out under anhydrous conditions and in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts such as palladium or copper can enhance the reaction rate and yield. Additionally, purification steps like recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinamine, N-methyl-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
4-Pyridinamine, N-methyl-2-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and ligands for catalysis.
Biology: The compound is involved in the development of bioactive molecules and enzyme inhibitors.
Industry: The compound is utilized in the production of agrochemicals, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of 4-Pyridinamine, N-methyl-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to therapeutic effects in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Similar structure but lacks the N-methyl group.
2-(Trifluoromethyl)pyridin-4-amine: Another fluorinated pyridine derivative with similar applications.
4-(Trifluoromethyl)pyridine: Lacks the amine and N-methyl groups, used in different synthetic applications.
Uniqueness
4-Pyridinamine, N-methyl-2-(trifluoromethyl)- is unique due to the presence of both the N-methyl and trifluoromethyl groups, which confer distinct chemical properties. These modifications enhance its stability, reactivity, and biological activity, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C7H7F3N2 |
|---|---|
Molecular Weight |
176.14 g/mol |
IUPAC Name |
N-methyl-2-(trifluoromethyl)pyridin-4-amine |
InChI |
InChI=1S/C7H7F3N2/c1-11-5-2-3-12-6(4-5)7(8,9)10/h2-4H,1H3,(H,11,12) |
InChI Key |
MBLZYHQPMIACIM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=NC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13497872.png)

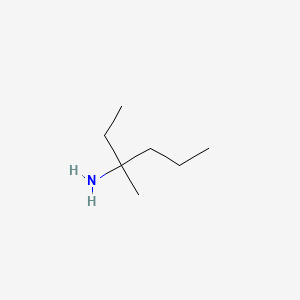
![5-[6-Aminohexyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13497886.png)
![4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B13497888.png)
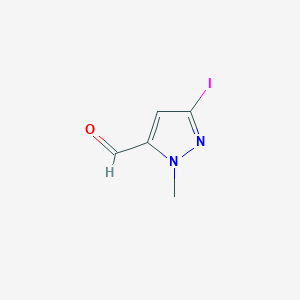
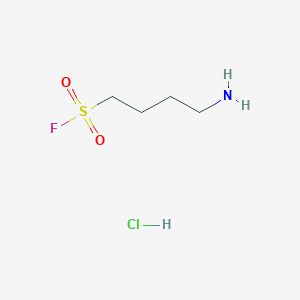

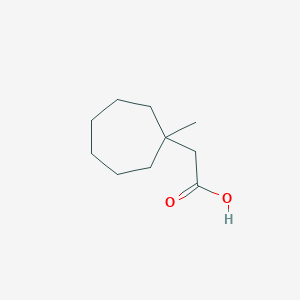
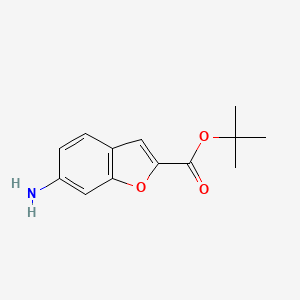

amine](/img/structure/B13497924.png)
![benzyl N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]carbamate](/img/structure/B13497926.png)

